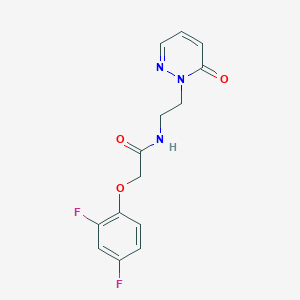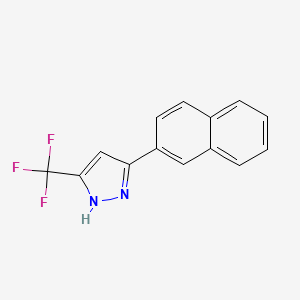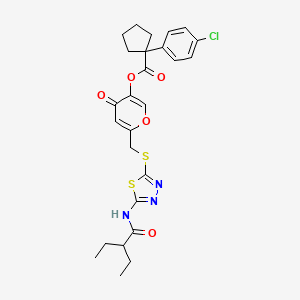![molecular formula C14H14ClN3O2S B2427926 N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide CAS No. 887223-70-3](/img/structure/B2427926.png)
N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a methoxyacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industrial Applications: It may be used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
Similar compounds such as pyraclostrobin are known to inhibit the mitochondrial respiration of fungi, suggesting that this compound might have a similar target.
Mode of Action
Based on the similarity to pyraclostrobin , it can be inferred that this compound might interact with its targets by inhibiting mitochondrial respiration. This inhibition could potentially lead to the disruption of essential metabolic processes in the target organisms.
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other pyrazoline derivatives, it may interact with various enzymes, proteins, and other biomolecules . Pyrazoline compounds have been shown to have selective inhibition potential, suggesting that they might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Cellular Effects
Related compounds have been shown to have cytotoxic effects against certain cancer cell lines
Molecular Mechanism
Similar compounds have been shown to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes can result in the cessation of fungal growth .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have a degree of reproductive and developmental failure in mammals .
Dosage Effects in Animal Models
Related compounds have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .
Metabolic Pathways
Related compounds have been shown to be involved in the synthesis of adenosine triphosphate (ATP), which is essential for cellular metabolic processes .
Transport and Distribution
Related compounds have been shown to have a high potential for particle-bound transport .
Subcellular Localization
Related compounds have been shown to bind at the intracellular interface of certain proteins, suggesting potential intracellular targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thienyl derivative and hydrazine hydrate can yield the thieno[3,4-c]pyrazole core.
Substitution with 4-Chlorophenyl Group: The introduction of the 4-chlorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable solvent.
Attachment of the Methoxyacetamide Moiety: The final step involves the acylation of the intermediate compound with methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyraclostrobin: A fungicide with a similar core structure but different substituents.
Thienopyrazole Derivatives: Other compounds with the thienopyrazole core but varying substituents.
Uniqueness
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its methoxyacetamide moiety, in particular, may contribute to its enhanced solubility and bioavailability compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRBYNXDDPWEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetate](/img/structure/B2427850.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)




![4-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)
![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)
![N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2427866.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2427867.png)
